

A Technical Guide to the Purity and Isotopic Enrichment of Fenoxycarb-d3

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Compound of Interest

Compound Name: Fenoxycarb-d3

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This technical guide provides a comprehensive overview of the analytical methodologies used to determine the chemical purity and isotopic enrichment of **Fenoxycarb-d3**. This deuterated analog of the insect growth regulator Fenoxycarb is a critical internal standard for quantitative studies using mass spectrometry. Ensuring its high purity and isotopic enrichment is paramount for accurate and reliable analytical results.

Chemical Identity and Specifications

Fenoxycarb-d3, chemically known as N-[2-(4-phenoxyphenoxy)ethyl]-carbamic acid, ethyl-2,2,2-d3 ester, is a stable isotope-labeled version of Fenoxycarb. The deuterium atoms are located on the ethyl group.

Property	Value	Reference
Chemical Formula	C ₁₇ H ₁₆ D ₃ NO ₄	[1]
Molecular Weight	304.36 g/mol	[1]
CAS Number	2468639-22-5	[1]
Appearance	White to off-white solid	
Storage Temperature	4°C	

Chemical Purity Analysis

The chemical purity of **Fenoxycarb-d3** is a critical parameter to ensure that the analytical standard is free from significant impurities that could interfere with quantification. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[\[2\]](#)

Quantitative Data for Chemical Purity

Parameter	Specification	Analytical Method
Purity	>95%	HPLC

Table 1: Typical chemical purity specification for **Fenoxycarb-d3**.

Experimental Protocol: HPLC Method for Purity Determination

The following protocol is adapted from a validated method for the analysis of Fenoxycarb and is suitable for determining the chemical purity of **Fenoxycarb-d3**.[\[2\]](#)

Instrumentation:

- High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.

Chromatographic Conditions:

Parameter	Condition
Column	Ascentis Express RP-Amide (100 × 3.0 mm, 2.7 μm)
Mobile Phase	Acetonitrile/Water (55:45, v/v)
Flow Rate	1.0 mL/min
Column Temperature	60°C
Detection Wavelength	225 nm
Injection Volume	2 μL

Sample Preparation:

- Accurately weigh a small amount of **Fenoxycarb-d3** standard.
- Dissolve the standard in the mobile phase to a known concentration (e.g., 1 mg/mL).
- Filter the solution through a 0.22 µm syringe filter before injection.

Data Analysis:

The purity is determined by calculating the peak area of **Fenoxycarb-d3** as a percentage of the total peak area of all components in the chromatogram.

Workflow for HPLC Purity Analysis



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Caption: Workflow for determining the chemical purity of **Fenoxycarb-d3** by HPLC.

Isotopic Enrichment Analysis

Isotopic enrichment refers to the percentage of the molecule that contains the desired deuterium labels. For **Fenoxycarb-d3**, this is crucial to confirm the incorporation of the three deuterium atoms and to assess the levels of unlabeled (d0) and partially labeled (d1, d2) species. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this determination.

Quantitative Data for Isotopic Enrichment

Parameter	Specification	Analytical Method
Deuterated Forms (d1-d3)	≥99%	Mass Spectrometry

Table 2: Typical isotopic enrichment specification for **Fenoxycarb-d3**.

Experimental Protocols for Isotopic Enrichment Determination

While a specific, published protocol for **Fenoxycarb-d3** was not identified, the following general methodologies are standard for determining the isotopic enrichment of deuterated compounds.

3.2.1. High-Resolution Mass Spectrometry (HRMS)

Principle: HRMS can resolve the mass difference between the deuterated and non-deuterated isotopologues, allowing for the determination of their relative abundances.

Instrumentation:

- A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a suitable ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

- Sample Preparation: Prepare a dilute solution of **Fenoxycarb-d3** in a suitable solvent (e.g., acetonitrile/water).
- Mass Spectral Acquisition: Infuse the sample directly into the mass spectrometer or inject it through a liquid chromatography system. Acquire a high-resolution full-scan mass spectrum of the molecular ion region.
- Data Analysis:
 - Identify the ion cluster corresponding to the protonated molecule $[M+H]^+$.
 - Measure the intensities of the peaks for the unlabeled (d0), partially labeled (d1, d2), and fully labeled (d3) species.
 - Calculate the isotopic enrichment using the following formula: $\text{Isotopic Enrichment (\%)} = \left(\frac{\text{Sum of intensities of deuterated species}}{\text{Sum of intensities of all species}} \right) \times 100$

- Corrections for the natural abundance of ^{13}C and other isotopes should be applied for accurate determination.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ^1H NMR can be used to determine the degree of deuteration by observing the reduction in the signal intensity of the protons that have been replaced by deuterium. ^2H NMR can directly detect the deuterium nuclei.

Instrumentation:

- High-field NMR spectrometer (e.g., 400 MHz or higher).

^1H NMR Procedure:

- Sample Preparation: Dissolve a precisely weighed amount of **Fenoxycarb-d3** in a suitable deuterated solvent (e.g., CDCl_3) containing a known amount of an internal standard.
- ^1H NMR Acquisition: Acquire the ^1H NMR spectrum.
- Data Analysis: Compare the integral of the residual proton signal of the ethyl group to the integral of a proton signal from a non-deuterated part of the molecule or the internal standard. A significant reduction in the integral of the ethyl group protons indicates a high level of deuteration.

^2H NMR Procedure:

- Sample Preparation: Prepare a concentrated solution of **Fenoxycarb-d3** in a protonated solvent (e.g., CHCl_3).
- ^2H NMR Acquisition: Acquire the ^2H NMR spectrum.
- Data Analysis: The presence of a signal in the region corresponding to the ethyl group confirms the location of the deuterium labels.

Workflow for Isotopic Enrichment Analysis by HRMS



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Caption: Workflow for determining the isotopic enrichment of **Fenoxycarb-d3** by HRMS.

Conclusion

The quality of **Fenoxycarb-d3** as an internal standard is defined by its high chemical purity and isotopic enrichment. This guide outlines the standard analytical techniques and methodologies for the characterization of these critical attributes. Adherence to rigorous analytical protocols, such as the HPLC method for purity and HRMS or NMR for isotopic enrichment, is essential for ensuring the reliability of quantitative analytical studies in which **Fenoxycarb-d3** is employed. Researchers, scientists, and drug development professionals should always refer to the Certificate of Analysis provided by the supplier for lot-specific purity and enrichment data.

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References

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- 2. CA1268185A - Pesticidal carbamic acid ester derivatives and the process for their preparation - Google Patents [patents.google.com]
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